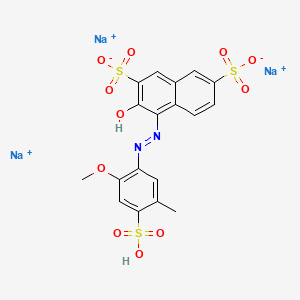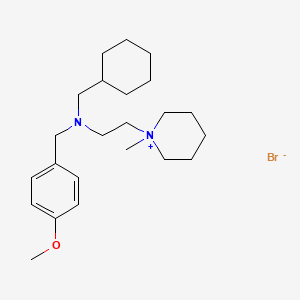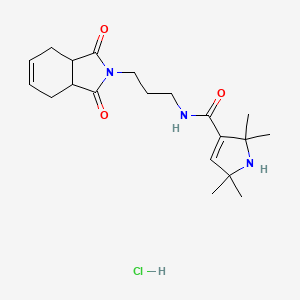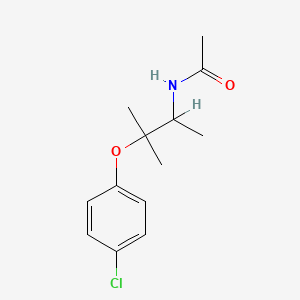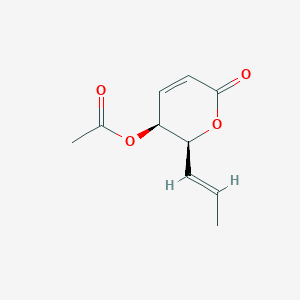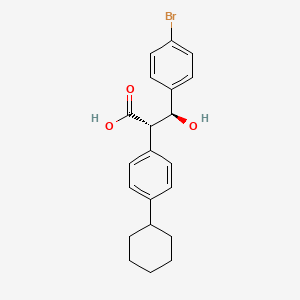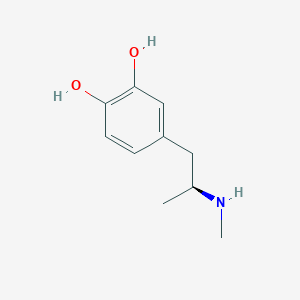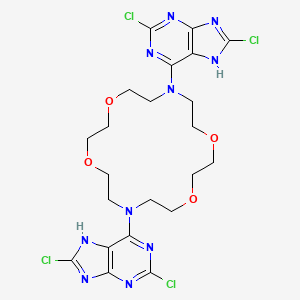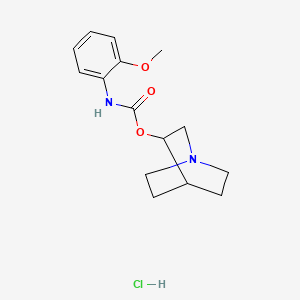
Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound known for its pharmacological properties. It is often studied for its potential therapeutic applications, particularly in the field of neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves the reaction of 1-azabicyclo(2.2.2)oct-3-ylamine with (2-methoxyphenyl)isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, particularly in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors and serotonin receptors. It acts as an agonist at α7 nicotinic acetylcholine receptors and an antagonist at serotonin 5-HT3 receptors. This dual action modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic potential in cognitive enhancement and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azabicyclo(2.2.2)oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
- N-(1-Azabicyclo(2.2.2)oct-3-yl)-N-(2-pyridinyl)benzamide hydrochloride
Uniqueness
Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its specific interaction with both nicotinic acetylcholine and serotonin receptors, which is not commonly observed in similar compounds. This dual receptor activity makes it a promising candidate for therapeutic applications in neurological disorders .
Properties
CAS No. |
151643-45-7 |
|---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(2-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-19-13-5-3-2-4-12(13)16-15(18)20-14-10-17-8-6-11(14)7-9-17;/h2-5,11,14H,6-10H2,1H3,(H,16,18);1H |
InChI Key |
GAPOGVKBQZUENV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


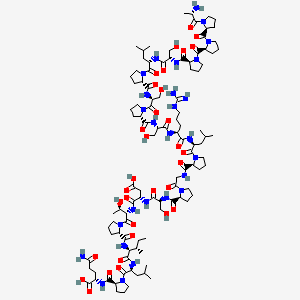
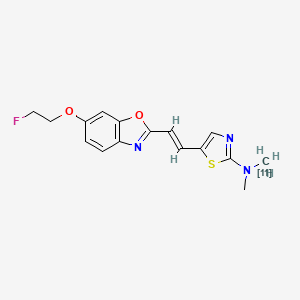
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
